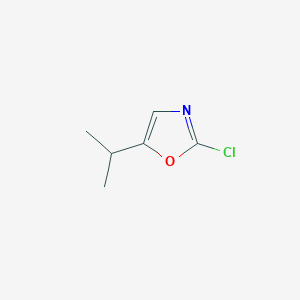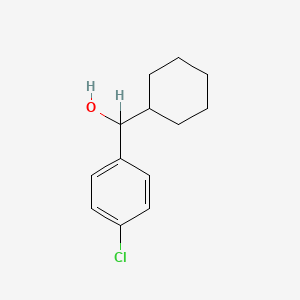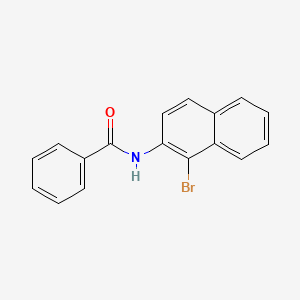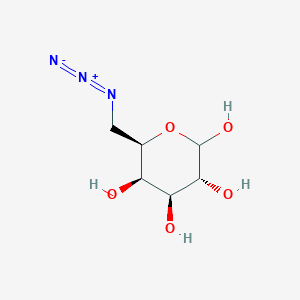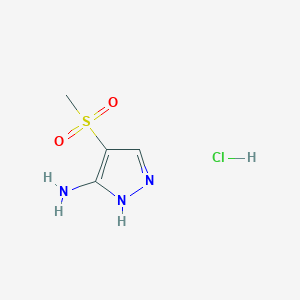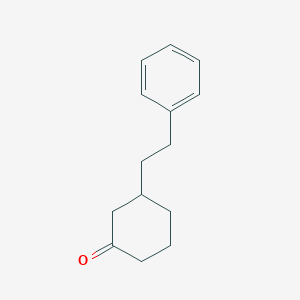
Cyclohexanone, 3-(2-phenylethyl)-
Descripción general
Descripción
Cyclohexanone, 3-(2-phenylethyl)- is an organic compound that belongs to the class of cyclic ketones It is a derivative of cyclohexanone, where a phenylethyl group is attached to the third carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good selectivity.
Another method involves the Grignard reaction, where phenylethylmagnesium bromide is reacted with cyclohexanone. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of Cyclohexanone, 3-(2-phenylethyl)- often involves the catalytic hydrogenation of phenylethyl-substituted cyclohexene. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. The hydrogenation reaction selectively reduces the double bond in the cyclohexene ring, yielding the desired cyclohexanone derivative.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-phenylethyl)cyclohexanone carboxylic acid.
Reduction: Formation of 3-(2-phenylethyl)cyclohexanol.
Substitution: Formation of various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 3-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenylethyl group can interact with aromatic residues in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Cyclohexanone, 3-(2-phenylethyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the phenylethyl group, making it less versatile in terms of chemical reactivity.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the cyclohexanone ring, resulting in different chemical properties and applications.
Cyclohexanol: The reduced form of cyclohexanone, which has different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of Cyclohexanone, 3-(2-phenylethyl)- lies in its combination of a cyclic ketone structure with a phenylethyl group, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-(2-phenylethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRBZIPFOWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568924 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108011-20-7 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
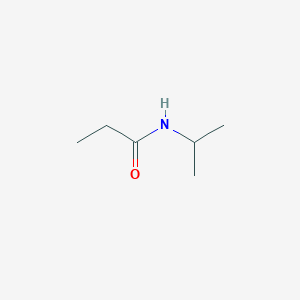

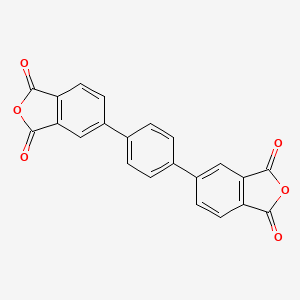
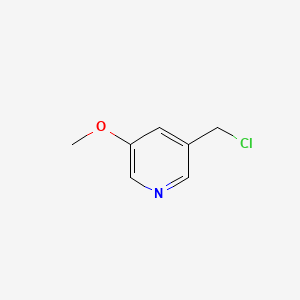
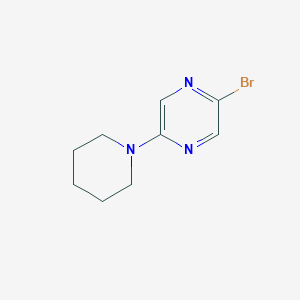
![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)

